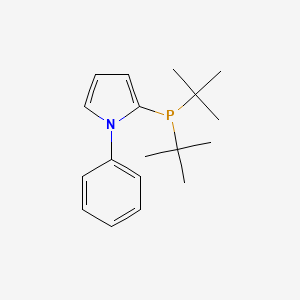

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Übersicht

Beschreibung

“2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is also known as N-Phenyl-2-(di-tert-butylphosphino)pyrrole or N-Phenylpyrrol-2-yldi-tert-butylphosphine . It is a reactive dialkylbiaryl phosphine ligand .

Molecular Structure Analysis

The empirical formula for “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is C18H26NP . The molecular weight is 287.38 .Chemical Reactions Analysis

While the specific chemical reactions involving “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” are not detailed in the search results, it is known to catalyze carbon-nitrogen bond-forming reactions .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling

It is also involved as a ligand in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is highly significant in the field of organic chemistry for constructing complex molecular architectures.

These are just a few examples of the scientific research applications of “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole”. Each application plays a vital role in various fields, particularly in developing new materials and pharmaceuticals .

Eigenschaften

IUPAC Name |

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDGSKDQGMLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464862 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole | |

CAS RN |

672937-61-0 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

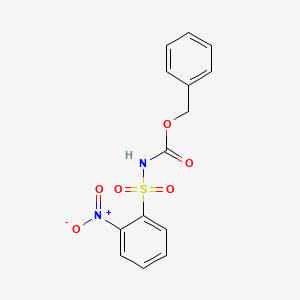

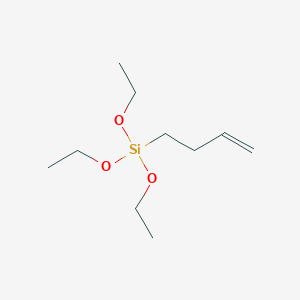

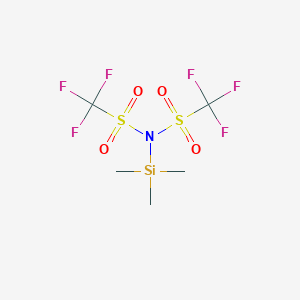

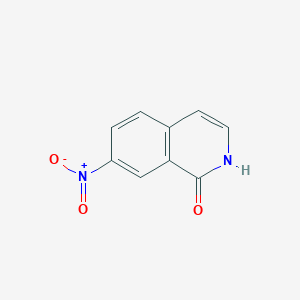

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) essential for the Suzuki coupling of aryl chlorides with basic nitrogen centers in water without added base, as opposed to other phosphorus ligands?

A1: The research [] demonstrates that cataCXium®PtB's effectiveness stems from its bulky structure. This bulkiness likely hinders the formation of inactive palladium species and facilitates the oxidative addition step in the catalytic cycle, even in the presence of potentially coordinating basic nitrogen groups on the aryl chloride substrates. While other phosphorus ligands were tested, they did not provide comparable yields, suggesting that their steric properties were not as beneficial for this specific reaction.

Q2: How does the acidity of the reaction medium affect the performance of cataCXium®PtB in these Suzuki couplings?

A2: The study [] reveals that cataCXium®PtB's efficacy is sensitive to pH. High yields were observed with 4-chlorobenzylamine at pH 6.0, but these diminished significantly at pH 5.0 and below. This decrease is attributed to the protonation of the pyrrole nitrogen in cataCXium®PtB at lower pH values. This protonation likely disrupts the coordination of the ligand to the palladium center, leading to the decomposition of the active catalytic species and consequently, lower yields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)